molecular formula C9H14N4O3 B1668453 Carnosine CAS No. 305-84-0

Carnosine

Cat. No. B1668453
CAS RN: 305-84-0
M. Wt: 226.23 g/mol
InChI Key: CQOVPNPJLQNMDC-ZETCQYMHSA-N
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Description

Carnosine, also known as β-Alanylhistidine, is a dipeptide molecule made up of the amino acids beta-alanine and histidine . It is naturally produced in the body and is highly concentrated in muscle and brain tissues . Carnosine has antioxidant properties and is known to act as a powerful antioxidant .


Synthesis Analysis

Carnosine is synthesized within the body from beta-alanine and histidine . Beta-alanine is a product of pyrimidine catabolism and histidine is an essential amino acid . Since beta-alanine is the limiting substrate, supplementing just beta-alanine effectively increases the intramuscular concentration of carnosine .


Molecular Structure Analysis

Carnosine is a solid substance, with a low molecular weight of 226.23 g mol −1, which ensures an easier penetration through biological membranes compared to molecules with a higher molecular weight . It is a polar molecule and, therefore, needs membrane transport proteins to transfer across membranes .


Chemical Reactions Analysis

Carnosine exhibits robust antiexcitotoxic, antioxidant, and mitochondria protecting activity . It influences multiple deleterious processes .


Physical And Chemical Properties Analysis

Carnosine is a solid substance, with a low molecular weight of 226.23 g mol −1 . It has a low value of the partition coefficient log P of -4 (when distributed in octanol/water carnosine is found in the fraction with water) which means that carnosine is a polar molecule and, therefore, needs membrane transport proteins to transfer across membranes .

Scientific Research Applications

  • Diabetes

    • Carnosine has been suggested as a therapeutic target for obesity, type 1 and 2 diabetes, and its complications .
    • Carnosine supplementation has been shown to mitigate the elevation of glucose, triglycerides, and TNF-α levels in patients with type-2 diabetes .
    • In a randomized controlled trial, carnosine supplementation decreased blood glucose following an oral glucose tolerance test .
    • The mechanisms may include changes to hepatic glucose output .
  • Nutrition

    • Carnosine is known to help gain energy, sustain focus, and preserve strength .
    • It plays a significant role in muscle building, anti-aging, and immune support .
    • Carnosine is found in high concentrations in the muscles, and it’s sometimes referred to as muscle carnosine .
  • Sports Sciences

    • Carnosine is traditionally used in exercise physiology to increase exercise performance .
    • It has been found to prolong the muscle contractile capacity after addition of carnosine to the muscle exhausted by preceding exercise in vitro .
    • Carnosine supplementation has been shown to augment muscle carnosine stores by 30-60%, potentially improving high-intensity exercise performance and capacity .

Safety And Hazards

Carnosine is possibly safe when taken by mouth. It’s been used safely at doses of 200-1500 mg daily . It’s usually well-tolerated .

Future Directions

Carnosine treatment exhibited significant cerebroprotection against histological and functional damage, with wide therapeutic and clinically relevant time windows . Carnosine was well tolerated and exhibited no toxicity . These properties are particularly promising for the potential development of new anti-inflammatory and antithrombotic drugs .

properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOVPNPJLQNMDC-ZETCQYMHSA-N
Source PubChem
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
Source PubChem
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
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Related CAS

1370422-07-3
Record name L-Histidine, β-alanyl-, homopolymer
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DSSTOX Substance ID

DTXSID80879594
Record name (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid
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Molecular Weight

226.23 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Carnosine
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Solubility

384 mg/mL
Record name Carnosine
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Product Name

Carnosine

CAS RN

305-84-0
Record name L-Carnosine
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Record name (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid
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Record name CARNOSINE
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Record name Carnosine
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Melting Point

253 - 256 °C
Record name Carnosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,400
Citations
AA Boldyrev, G Aldini, W Derave - Physiological reviews, 2013 - journals.physiology.org
… This review aims to decipher the physiological roles of carnosine, … For these reasons, the therapeutic potential of carnosine … carnosine into l-histidine and β-alanine, is discussed. The …
Number of citations: 019 journals.physiology.org
A Guiotto, A Calderan, P Ruzza… - Current medicinal …, 2005 - ingentaconnect.com
… carnosine and its related natural analogs [1-19]. We will, in the present review, mainly focus on the design of carnosine … after a brief introduction on carnosine and its physiological roles. …
Number of citations: 383 www.ingentaconnect.com
PJ Quinn, AA Boldyrev, VE Formazuyk - Molecular aspects of Medicine, 1992 - Elsevier
Carnosine and related dipeptides such as anserine are … Carnosine and related dipeptides have been shown to prevent … of therapeutic actions of carnosine and histidine-containing …
Number of citations: 427 www.sciencedirect.com
AR Hipkiss - Advances in food and nutrition research, 2009 - Elsevier
… The dipeptide carnosine has been observed to exert antiaging … carnosine may exert antiaging action and considers whether the dipeptide could be beneficial to humans. Carnosine's …
Number of citations: 275 www.sciencedirect.com
C Sale, GG Artioli, B Gualano, B Saunders, RM Hobson… - Amino acids, 2013 - Springer
… carnosine levels than their healthy peers; (iii) carnosine protects against acidic haemolysis in diabetic rat erythrocytes; and (iv) carnosine … been suggested that carnosine is implicated in …
Number of citations: 219 link.springer.com
W Derave, I Everaert, S Beeckman, A Baguet - Sports medicine, 2010 - Springer
… Carnosine is a dipeptide with a high concentration in mammalian skeletal muscle. It is synthesized by carnosine … ) the carnosine content of human skeletal muscle. Interestingly, muscle …
Number of citations: 315 link.springer.com
R Kohen, Y Yamamoto, KC Cundy… - Proceedings of the …, 1988 - National Acad Sciences
Carnosine, homocarnosine, and anserine are present in high concentrations in the muscle and brain of many animals and humans. However, their exact function is not clear. The …
Number of citations: 021 www.pnas.org
AR Hipkiss - The international journal of biochemistry & cell biology, 1998 - Elsevier
… deriving from carnosine's reaction with MDA or other aldehydes. Although carnosine has also … are no published reports on carnosine dietary supplementation on animal life-span but …
Number of citations: 295 www.sciencedirect.com
AA Boldyrev - Biochemistry (Mosc), 2000 - protein.bio.msu.ru
In describing carnosine among the constituents of muscle … Several carnosine derivatives are characterized by different … of enzymatic modification of carnosine during its tissue …
Number of citations: 116 www.protein.bio.msu.ru
VP Reddy, MR Garrett, G Perry, MA Smith - Science of Aging …, 2005 - science.org
… properties, carnosine is able … , carnosine is able to reduce harmful sequelae such as DNA damage. AGEs are known contributors to the pathology of Alzheimer's disease, and carnosine …
Number of citations: 179 www.science.org

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